(2E)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound (2E)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and is substituted with various functional groups, including fluorophenyl, methoxyphenyl, and methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazinane ring, followed by the introduction of the various substituents through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2E)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
(2E)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide: is unique due to its specific combination of functional groups and the presence of the thiazinane ring. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C27H26FN3O3S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-(4-fluorophenyl)imino-3-[2-(4-methoxyphenyl)ethyl]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H26FN3O3S/c1-18-4-3-5-22(16-18)29-26(33)24-17-25(32)31(15-14-19-6-12-23(34-2)13-7-19)27(35-24)30-21-10-8-20(28)9-11-21/h3-13,16,24H,14-15,17H2,1-2H3,(H,29,33) |
InChI Key |
QYZUNFVCIYQYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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